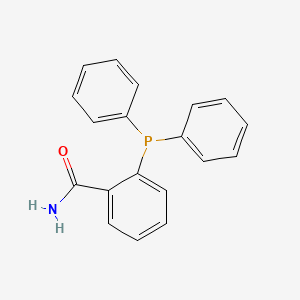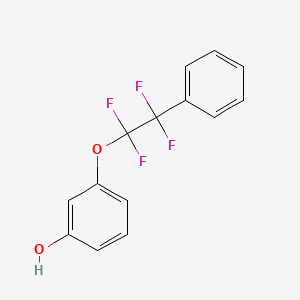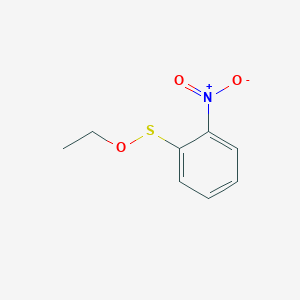
Ethyl 2-Nitrobenzenesulfenate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-Nitrobenzenesulfenate, also known as 1-ethoxysulfanyl-2-nitrobenzene, is an organic compound with the molecular formula C8H9NO3S and a molecular weight of 199.227 g/mol . This compound is primarily used in laboratory settings for various chemical reactions and research purposes.
準備方法
Synthetic Routes and Reaction Conditions
Ethyl 2-Nitrobenzenesulfenate can be synthesized through the sulfonation of nitrobenzene. A simple and efficient method involves using sulfur trioxide (SO3) as the sulfonating agent in a microreactor under solvent-free conditions . The reaction conditions include a high molar ratio of SO3 to nitrobenzene, optimized reaction temperature, and liquid hourly space velocity (LHSV). This method ensures a high conversion rate and yield of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of sulfonation and the use of microreactors can be scaled up for industrial applications. The use of SO3 as a sulfonating agent is advantageous due to its high activity, fast reaction rate, and minimal waste generation .
化学反応の分析
Types of Reactions
Ethyl 2-Nitrobenzenesulfenate undergoes various chemical reactions, including:
Substitution Reactions: The nitro group on the benzene ring can participate in electrophilic substitution reactions, where electron-withdrawing groups deactivate the ring towards electrophilic attack.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogenation catalysts.
Oxidation Reactions: The sulfenate group can be oxidized to sulfonate using oxidizing agents like hydrogen peroxide (H2O2).
Common Reagents and Conditions
Electrophilic Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).
Reduction: Reducing agents like LiAlH4 or catalytic hydrogenation conditions.
Oxidation: Oxidizing agents such as H2O2 or potassium permanganate (KMnO4).
Major Products Formed
Substitution: Halogenated or nitrated derivatives of this compound.
Reduction: Ethyl 2-Aminobenzenesulfenate.
Oxidation: Ethyl 2-Nitrobenzenesulfonate.
科学的研究の応用
Ethyl 2-Nitrobenzenesulfenate has various applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Industry: Utilized in the production of dyes, pigments, and other fine chemicals.
作用機序
The mechanism of action of Ethyl 2-Nitrobenzenesulfenate involves its interaction with molecular targets through its nitro and sulfenate groups. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The sulfenate group can participate in redox reactions, influencing cellular oxidative stress pathways. These interactions can lead to various biological effects, although detailed molecular targets and pathways are still under investigation .
類似化合物との比較
Ethyl 2-Nitrobenzenesulfenate can be compared with other nitrobenzene derivatives and sulfenate compounds:
Nitrobenzene: Lacks the sulfenate group, making it less reactive in certain redox reactions.
Ethyl 2-Nitrobenzenesulfonate: Contains a sulfonate group instead of a sulfenate group, leading to different chemical reactivity and applications.
Ethyl 2-Aminobenzenesulfenate: Formed by the reduction of the nitro group, exhibiting different biological activities and chemical properties.
These comparisons highlight the unique combination of nitro and sulfenate groups in this compound, contributing to its distinct chemical and biological properties .
特性
分子式 |
C8H9NO3S |
|---|---|
分子量 |
199.23 g/mol |
IUPAC名 |
1-ethoxysulfanyl-2-nitrobenzene |
InChI |
InChI=1S/C8H9NO3S/c1-2-12-13-8-6-4-3-5-7(8)9(10)11/h3-6H,2H2,1H3 |
InChIキー |
XLQTUIHUEZLWMK-UHFFFAOYSA-N |
正規SMILES |
CCOSC1=CC=CC=C1[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



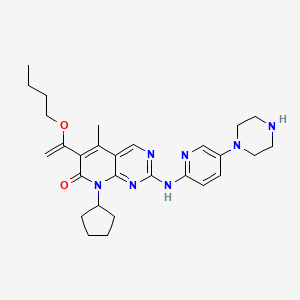
![1,2-difluoro-4-[(E)-prop-1-enyl]benzene](/img/structure/B13424655.png)
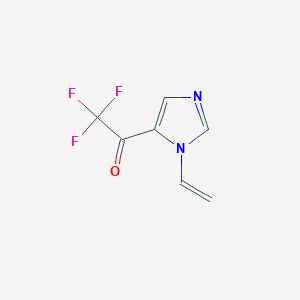
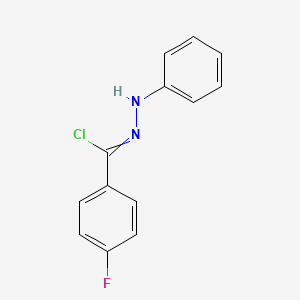

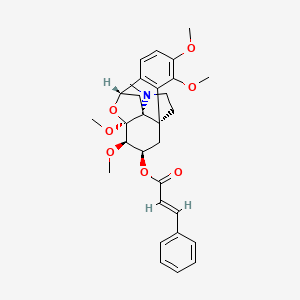
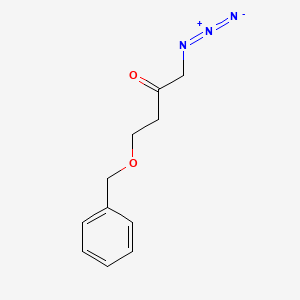
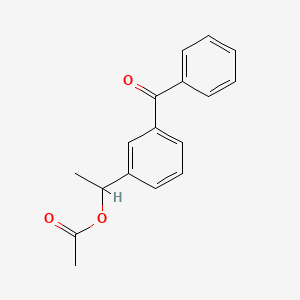
![3-[[4-[[2-[Bis(4-Methoxyphenyl)phenylmethoxy]ethyl](2-hydroxyethyl)amino]phenyl]azo]-7-(diethylamino)-5-phenyl Phenazinium](/img/structure/B13424691.png)
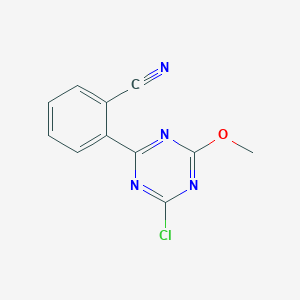
![(4R,8'S,9'R,10'S,11'S,13'S,14'S,16'R)-2-ethoxy-2-ethyl-9'-fluoro-11'-hydroxy-10',13',16'-trimethylspiro[1,3-dioxane-4,17'-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene]-3',5-dione](/img/structure/B13424701.png)
